4-Bromo-2-ethyl-1-nitrobenzene

Catalog No.
S698206
CAS No.
148582-37-0
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-ethyl-1-nitrobenzene

CAS Number

148582-37-0

Product Name

4-Bromo-2-ethyl-1-nitrobenzene

IUPAC Name

4-bromo-2-ethyl-1-nitrobenzene

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3

InChI Key

RFMKUMRZBAGVMR-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Canonical SMILES

CCC1=C(C=CC(=C1)Br)[N+](=O)[O-]

4-Bromo-2-ethyl-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It features a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group. This compound is notable for its unique structural features, which influence its reactivity and applications in various fields of chemistry, including organic synthesis, pharmaceuticals, and agrochemicals .

  • Electrophilic Aromatic Substitution: The nitro group acts as a strong electron-withdrawing group, affecting the reactivity of the benzene ring. The bromine and ethyl groups can direct further substitutions to specific positions on the ring.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or through catalytic hydrogenation.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles (e.g., hydroxide ions or amines) under suitable conditions .

Common Reagents and Conditions

  • Nitration: Concentrated nitric acid and sulfuric acid.
  • Ethylation: Ethyl chloride and aluminum chloride.
  • Bromination: Bromine and iron(III) bromide.
  • Reduction: Tin and hydrochloric acid or hydrogen gas with a catalyst.
  • Nucleophilic Substitution: Sodium hydroxide or amines.

Major Products

  • From reduction: 4-Bromo-2-ethyl-1-aminobenzene.
  • From nucleophilic substitution: 4-Hydroxy-2-ethyl-1-nitrobenzene or 4-Amino-2-ethyl-1-nitrobenzene.

Synthetic Routes

The synthesis of 4-Bromo-2-ethyl-1-nitrobenzene typically involves a multi-step process:

  • Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
  • Ethylation: Nitrobenzene undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of aluminum chloride to yield 2-ethyl-1-nitrobenzene.
  • Bromination: Finally, 2-ethyl-1-nitrobenzene is brominated using bromine in the presence of a Lewis acid like iron(III) bromide.

Industrial Production

In industrial settings, production methods are optimized for large-scale synthesis, often employing continuous flow reactors for better control over reaction conditions and higher yields.

4-Bromo-2-ethyl-1-nitrobenzene serves multiple purposes in various fields:

  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Used as a building block for synthesizing pharmaceutical compounds.
  • Agrochemicals: Involved in developing pesticides and herbicides.
  • Material Science: Utilized in synthesizing materials with specific electronic properties .

While specific interaction studies on 4-Bromo-2-ethyl-1-nitrobenzene are sparse, its structural analogs have been investigated for their interactions with biological targets. These studies often focus on how substituents influence biological activity, toxicity, and environmental impact.

Similar Compounds: Comparison

4-Bromo-2-ethyl-1-nitrobenzene can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1-ethyl-2-nitrobenzeneSimilar structure but different substitution patternDifferent reactivity due to substitution
4-Bromo-1-nitrobenzeneLacks the ethyl groupMore reactive due to absence of steric hindrance
2-Bromo-1-ethyl-4-nitrobenzeneDifferent positions of the bromine and nitro groupsAffects regioselectivity in reactions

The uniqueness of 4-Bromo-2-ethyl-1-nitrobenzene lies in its specific substitution pattern, which significantly influences its reactivity and applications across various fields .

Molecular Geometry and Bonding Characteristics

The molecular geometry of 4-bromo-2-ethyl-1-nitrobenzene is determined by the spatial arrangement of its substituents and their electronic interactions.

Key Structural Features

  • Dihedral Angles: The nitro group (-NO₂) is typically twisted relative to the benzene ring plane due to steric and electronic effects. In related nitroaromatics, such as 1-(4-chloro-2-nitrophenethyl)-2-bromobenzene, the nitro group forms a dihedral angle of 15.8° with the benzene ring.
  • Substituent Positions:
    • Bromine (C-4): Ortho to the ethyl group (C-2) and meta to the nitro group (C-1).
    • Ethyl Group (C-2): Ortho to the nitro group and para to bromine.
    • Nitro Group (C-1): Para to bromine and meta to the ethyl group.

Table 1: Bond Lengths and Angles in Nitroaromatic Compounds

Bond TypeLength (Å)Angle (°)Source
C–Br1.884–1.91120–123
C–N (nitro)1.48–1.52123–125
N=O (nitro)1.20–1.22130–136

Electronic Interactions

  • Nitro Group: Acts as a strong electron-withdrawing group (σₘ = 0.71, σₚ = 0.78), deactivating the benzene ring.
  • Ethyl Group: Electron-donating via inductive effects (σₘ = -0.07, σₚ = -0.17), partially counteracting the nitro group’s deactivation.
  • Bromine: Weakly electron-withdrawing (σₘ = 0.39, σₚ = 0.23), with moderate resonance effects.

Electronic Configuration and Resonance Effects

The electronic configuration of 4-bromo-2-ethyl-1-nitrobenzene is dominated by the nitro group’s resonance and the ethyl group’s inductive effects.

Resonance Structures

The nitro group’s resonance delocalizes electron density across the benzene ring, creating partial double bonds between the nitrogen and oxygen atoms. In nitrobenzene derivatives, resonance structures involve:

  • Neutral Nitro Group: $$ \text{C}6\text{H}5–\text{N}^+=\text{O}^- $$
  • Twisted Nitro Group: Reduced conjugation due to dihedral angles >10°, as observed in crystal structures.

Figure 1: Resonance Forms of the Nitro Group
Structure 1: $$ \text{C}6\text{H}5–\overset{+}{\text{N}}=\overset{-}{\text{O}} $$
Structure 2: $$ \text{C}6\text{H}5–\text{N}=\overset{+}{\text{O}}^- $$

Electronic Effects

  • Nitro Group: Withdraws electron density, directing electrophilic substitution to meta positions relative to itself.
  • Ethyl Group: Donates electron density via induction, slightly activating the ring at the para position to bromine.
  • Bromine: Weakly deactivating, directing substitution to meta positions relative to itself.

Comparative Structural Features with Substituted Nitroaromatics

4-Bromo-2-ethyl-1-nitrobenzene’s structure differs from other nitroaromatics in substituent arrangement and electronic effects.

Comparison with o-Bromonitrobenzene

Property4-Bromo-2-ethyl-1-nitrobenzeneo-Bromonitrobenzene
SubstituentsBr (C-4), Et (C-2), NO₂ (C-1)Br (C-2), NO₂ (C-1)
Dihedral Angle (NO₂)~15°~10°
Electrophilic ReactivityMeta to NO₂, meta to BrOrtho/para to NO₂

Impact of Ethyl Group

The ethyl group’s presence:

  • Steric Hindrance: Limits access to adjacent positions (e.g., C-3).
  • Electronic Activation: Enhances reactivity at positions para to bromine.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution represents the fundamental mechanism underlying the synthesis of 4-bromo-2-ethyl-1-nitrobenzene, proceeding through a well-established two-step pathway [4]. The reaction mechanism begins with the aromatic ring acting as a nucleophile, attacking an electrophile to form a positively charged cyclohexadienyl cation intermediate, commonly referred to as the Wheland intermediate or arenium ion [17]. This intermediate subsequently undergoes deprotonation to restore aromaticity and yield the substituted product [21].

The synthesis of 4-bromo-2-ethyl-1-nitrobenzene typically involves multiple sequential electrophilic aromatic substitution reactions, with the order of substitution being critical for achieving the desired regiochemistry [3]. The compound possesses a molecular formula of C8H8BrNO2 with a molecular weight of 230.06 grams per mole and is identified by the Chemical Abstracts Service number 148582-37-0 [23] [25].

Research findings demonstrate that the relative reactivity of aromatic substrates in electrophilic substitution follows predictable patterns based on electronic effects [18]. For nitrobenzene derivatives, the powerful electron-withdrawing effect of the nitro group significantly deactivates the aromatic ring toward further electrophilic attack [5]. Kinetic studies reveal that 2-ethylnitrobenzene exhibits a relative reaction rate of 0.12 compared to benzene, while nitrobenzene shows an extremely low relative rate of 0.0001 [20].

SubstrateRelative Rate (krel)Activation Energy (kJ/mol)Electron Density (Wheland Intermediate)
Benzene1.000095+0.45
2-Ethylnitrobenzene0.1200125+0.62
Nitrobenzene0.0001150+0.78
Toluene25.000075+0.38
4-Bromo-2-ethyl-1-nitrobenzene0.0800135+0.68

The directing effects of substituents play a crucial role in determining regiochemical outcomes [19]. The nitro group is classified as a meta-directing substituent due to its powerful electron-withdrawing inductive effect, which destabilizes ortho and para Wheland intermediates through unfavorable resonance structures [6]. Computational studies utilizing ab initio calculations demonstrate that the meta intermediate is thermodynamically more stable than ortho and para intermediates by approximately 2 and 5 kilocalories per mole, respectively [6].

Friedel-Crafts Alkylation and Nitration Pathways

The synthesis of 4-bromo-2-ethyl-1-nitrobenzene through Friedel-Crafts methodology presents significant challenges due to the deactivating nature of the nitro group [35] [36]. Friedel-Crafts alkylation reactions typically fail when applied to strongly deactivated aromatic systems such as nitrobenzene [37]. The powerful electron-withdrawing effect of the nitro group renders the aromatic ring insufficiently nucleophilic to attack the carbocation electrophile generated in Friedel-Crafts conditions [5].

Alternative synthetic strategies must be employed to introduce the ethyl substituent [3]. The most viable approach involves initial alkylation of benzene using ethyl chloride in the presence of aluminum chloride catalyst, followed by subsequent nitration and bromination steps [12]. This sequential approach circumvents the limitations associated with Friedel-Crafts reactions on deactivated substrates.

The mechanism of Friedel-Crafts alkylation proceeds through carbocation formation upon Lewis acid activation of the alkyl halide [40]. Aluminum chloride coordinates to the halogen, enhancing its leaving group ability and facilitating carbocation generation [39]. However, primary alkyl halides may not form free carbocations, instead proceeding through a more complex mechanism involving direct attack on the activated alkyl halide-Lewis acid complex [35].

Nitration reactions utilize the nitronium ion (NO2+) as the active electrophile, generated through the interaction of nitric acid with sulfuric acid [8]. The nitronium ion attacks the aromatic ring to form the characteristic Wheland intermediate, which subsequently loses a proton to regenerate aromaticity [17]. The nitro group installation must be carefully positioned in the synthetic sequence to avoid compatibility issues with subsequent transformations.

Research on nitroaromatic alkylation has explored alternative methodologies, including electrochemical approaches using tetraalkylborate ions as nucleophiles [38]. These methods offer improved selectivity and reduced side reactions compared to traditional Grignard-based alkylation procedures [42]. Copper-catalyzed benzylation reactions have also been developed for nitroalkane substrates, proceeding through single electron transfer mechanisms [42].

Bromination Techniques and Regiochemical Control

The bromination of nitroaromatic compounds presents unique challenges in achieving selective substitution patterns [6] [13]. The meta-directing effect of the nitro group typically leads to predominant meta-bromination products, with selectivity ratios often exceeding 90 percent for the meta isomer [16]. However, recent advances in cavity quantum electrodynamics have demonstrated the possibility of altering this inherent selectivity through strong coupling effects [6].

Traditional bromination methodologies employ various brominating agents with distinct reactivity profiles and selectivity patterns [20]. N-bromosuccinimide emerges as a particularly effective reagent for aromatic bromination, offering improved handling characteristics compared to molecular bromine [1] [28]. The reaction typically proceeds under mild conditions, with dichloromethane serving as the preferred solvent [1].

Reaction ConditionsTemperature (°C)Yield (%)Selectivity (meta:para:ortho)Catalyst Loading (mol%)
NBS/DCM/Reflux/2h409093:5:2100
Br2/FeBr3/RT/4h257589:8:310
DBDMH/ZrCl4/RT/6h258591:6:315
NBS/AcOH/50°C/3h508290:7:3100
Br2/AlBr3/0°C/1h08892:5:312

Lewis acid catalysts significantly enhance bromination efficiency and selectivity [32]. Zirconium tetrachloride demonstrates exceptional catalytic activity for benzylic bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent [32]. The catalyst operates through a radical generation pathway, distinguishing it from Brønsted acid-promoted aromatic ring bromination [32].

Halogen bonding interactions have emerged as a powerful tool for enhancing bromination reactivity [28] [29]. Lactic acid derivatives function as halogen bond acceptors with N-bromosuccinimide, significantly increasing the electropositive character of bromine and facilitating electrophilic transfer [29]. Mandelic acid demonstrates particular effectiveness as a catalytic additive under aqueous conditions at room temperature [28].

The regiochemical control in bromination reactions depends on multiple factors, including steric effects, electronic effects, and the nature of the brominating agent [13]. Aqueous free bromine species exhibit different selectivity patterns compared to organic brominating reagents [13]. Hirshfeld charge calculations provide valuable predictive tools for understanding reactivity and regioselectivity patterns in bromination reactions [20].

Continuous Flow Reactor Applications in Industrial Synthesis

Continuous flow reactor technology offers significant advantages for the industrial synthesis of brominated aromatic compounds, including enhanced heat and mass transfer, improved reaction control, and increased throughput [9] [10]. The photochemical bromination of aromatic compounds has been successfully demonstrated using continuous flow microreactors with precise control over reaction parameters [9].

Glass plate reactors equipped with light-emitting diode arrays enable exceptional control over light intensity, wavelength, and reaction temperature in photochemical bromination processes [9]. Optimization studies for similar bromination reactions have identified optimal conditions of 20°C with 10-minute residence times using 405-nanometer illumination and acetonitrile as solvent [9].

Reactor TypeResidence Time (min)Conversion (%)Temperature (°C)Pressure (bar)Throughput (kg/h)
CSTR15.0088601.52.5
Microreactor2.0092802.00.8
Tubular Reactor8.0085701.81.8
Packed Bed12.0090651.22.2
Photochemical Flow0.2595201.00.5

Process intensification strategies have enabled significant reductions in Process Mass Intensity from 13.25 to 4.33 through optimization of bromination reactions in continuous flow systems [10]. The removal of organic solvents and implementation of bromine recycling strategies contribute to improved mass utilization efficiency [10]. In situ bromine generation using sodium bromate and hydrobromic acid provides enhanced control over reaction stoichiometry [10].

Continuous stirred tank reactors represent the preferred configuration for large-scale bromination processes [31]. These systems enable continuous feeding of bromine and substrate while maintaining optimal reaction temperatures [31]. The continuous removal of reaction mass prevents accumulation of heat-sensitive intermediates and ensures consistent product quality [31].

Microreactor technology demonstrates exceptional performance for fast and highly exothermic nitration reactions [11]. The superior heat transfer efficiency and accurate residence time control in microflow systems enable precise kinetic studies and improved reaction safety [11]. General models for predicting reaction rate constants have been developed specifically for microreactor applications [11].

XLogP3

3.3

Wikipedia

4-Bromo-2-ethyl-1-nitrobenzene

Dates

Last modified: 04-14-2024

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